molecular formula C15H10Cl2N2O3 B2971785 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid CAS No. 338978-90-8

2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid

Cat. No.: B2971785
CAS No.: 338978-90-8
M. Wt: 337.16
InChI Key: DUIXFEGMIVJRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-{[6-Chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid is a benzimidazole derivative featuring a dichlorinated aromatic system. Its molecular formula is C₁₅H₁₀Cl₂N₂O₃, with a molecular weight of 337.16 g/mol. The compound contains two chlorine atoms: one at the 6-position of the benzimidazole core and another on the para-position of the pendant phenyl ring. Predicted physicochemical properties include a pKa of ~2.8 (similar to structurally related compounds), suggesting moderate acidity suitable for pharmaceutical applications .

Properties

IUPAC Name

2-[6-chloro-2-(4-chlorophenyl)benzimidazol-1-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3/c16-10-3-1-9(2-4-10)15-18-12-6-5-11(17)7-13(12)19(15)22-8-14(20)21/h1-7H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIXFEGMIVJRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2OCC(=O)O)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid typically involves the following steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with 4-chlorobenzoic acid under acidic conditions to form 6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazole.

    Etherification: The benzimidazole derivative is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate to form the desired ether linkage, resulting in 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The benzimidazole core can participate in redox reactions, potentially altering its electronic properties and reactivity.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzimidazole derivative and acetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

    Substitution Products: Various substituted benzimidazole derivatives.

    Oxidation Products: Oxidized forms of the benzimidazole core.

    Hydrolysis Products: Benzimidazole derivatives and acetic acid.

Scientific Research Applications

Chemistry

In chemistry, 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its potential biological activities. It can act as a ligand for various biological targets, making it a candidate for drug development. Studies have explored its potential as an antimicrobial, antiviral, and anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its ability to undergo various chemical modifications makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chloro groups and acetic acid moiety can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of benzimidazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
2-{[6-Chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid (Target) R₁ = Cl, R₂ = Cl C₁₅H₁₀Cl₂N₂O₃ 337.16 High polarity, potential protease inhibition
2-{[6-Chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid R₁ = Cl, R₂ = CH₃ C₁₆H₁₃ClN₂O₃ 316.74 Lower acidity (pKa ~2.82), improved lipophilicity
2-[(6-Chloro-2-phenyl-1H-benzimidazol-1-yl)oxy]acetic acid R₁ = Cl, R₂ = H C₁₅H₁₁ClN₂O₃ 302.71 Reduced steric bulk, higher aqueous solubility

Key Observations :

  • Chlorine vs.
  • Phenyl vs. Chlorophenyl : The unsubstituted phenyl derivative () exhibits lower molecular weight and higher solubility but may lack the target specificity conferred by the para-chloro group.
Heterocyclic Variants

Benzimidazole derivatives are often compared to other heterocyclic systems, such as triazoles () and thiazoles (), which share similar pharmacological scaffolds:

Triazole-Benzimidazole Hybrids (e.g., Compound 12i, ): Structure: N-(4-chlorophenyl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide. Activity: Exhibits antimicrobial properties due to the nitroquinoxaline moiety. The triazole ring enhances metabolic stability compared to the target compound’s acetic acid group .

Thiazole Acetic Acid Derivatives (e.g., SMVA-10, ): Structure: 2-(Phenylamino)-4-(4-chlorophenyl)thiazole-5-acetic acid. Activity: Modulates cardiovascular parameters (e.g., developed tension) via mechanisms distinct from benzimidazoles, highlighting the role of the thiazole ring in ion channel interactions .

Functional Group Importance

The acetic acid moiety is critical for bioactivity across multiple compounds:

  • Target Compound : The free carboxylic acid group enables salt formation (e.g., sodium or potassium salts) for enhanced bioavailability.
  • IP Agonist () : A phosphoric acid salt of a benzodioxole-acetic acid derivative shows prolonged plasma half-life, suggesting that acidic groups improve pharmacokinetics .
  • Pyrazolo-Pyrimidine Derivatives () : Compounds with methoxy-acetic acid linkages demonstrate potent anticancer activity (IC₅₀ = 15.3–29.1 µM), underscoring the importance of ether-linked polar groups in cytotoxicity .
Toxicological Considerations

While direct toxicity data for the target compound is unavailable, structurally related peroxisome proliferators (e.g., Wy-14,643, ) induce hepatocarcinogenicity in rodents via persistent DNA replication. This highlights the need for evaluating the acetic acid group’s role in metabolic activation or detoxification pathways .

Biological Activity

2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing various research findings, case studies, and potential applications.

Molecular Formula and Weight

  • Molecular Formula: C15H10Cl2N2O
  • Molecular Weight: 337.156 g/mol

Structural Features

The compound features a benzimidazole ring system with chloro substitutions and an acetic acid moiety, which may contribute to its biological activity. The presence of chlorine atoms enhances the lipophilicity of the molecule, potentially improving its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds related to benzimidazole derivatives exhibit promising antitumor properties. For instance, a study indicated that several synthesized benzimidazole compounds showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells. The presence of specific substituents, such as acetic acid groups, was correlated with enhanced cytotoxic activity .

Table 1: Cytotoxic Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (μM)
Compound AMCF-75.12
Compound BHCT-1164.76
2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acidHCC8276.26

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research findings suggest that benzimidazole derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The specific structural features, including the chloro substituents, may enhance the interaction with bacterial enzymes or membranes, leading to increased efficacy .

The mechanism underlying the biological activities of 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid involves its interaction with various molecular targets within biological systems. It is believed to inhibit key enzymes or receptors involved in tumor growth and microbial resistance. For instance, the compound may bind to DNA or RNA polymerases, disrupting nucleic acid synthesis in pathogens or cancer cells .

Study on Antitumor Activity

A notable case study involved the evaluation of 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid against a panel of cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation, particularly in HCC827 cells, with an IC50 value of approximately 6.26 μM. This suggests that it may serve as a potential lead compound for further development in cancer therapy .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of benzimidazole derivatives revealed that 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.